molecular formula C30H29NO5 B11225635 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

Cat. No.: B11225635
M. Wt: 483.6 g/mol
InChI Key: KZASQAHIAWKPDV-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a naphthalene carbonyl group, and a tetrahydroisoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can be achieved through a multi-step process involving several key reactions. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the use of boronic acids, amines, and aldehydes under mild conditions to form the desired intermediate. The Pomeranz–Fritsch–Bobbitt cyclization then converts this intermediate into the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities.

Scientific Research Applications

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-2-(NAPHTHALENE-1-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C30H29NO5

Molecular Weight

483.6 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C30H29NO5/c1-33-26-13-6-7-14-27(26)36-19-25-24-18-29(35-3)28(34-2)17-21(24)15-16-31(25)30(32)23-12-8-10-20-9-4-5-11-22(20)23/h4-14,17-18,25H,15-16,19H2,1-3H3

InChI Key

KZASQAHIAWKPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC5=CC=CC=C54)OC)OC

Origin of Product

United States

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